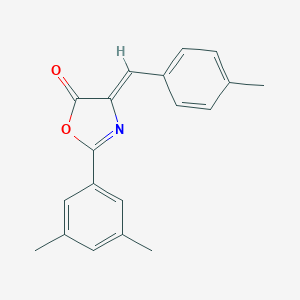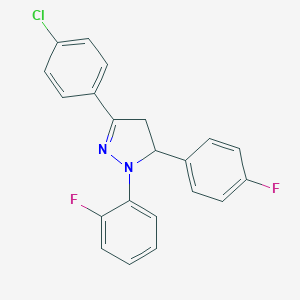![molecular formula C22H29N7OS B391296 3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B391296.png)
3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a triazine ring substituted with piperidine groups, a phenyl group, and a thiazolanone moiety, making it a unique molecule with potential biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, piperidine, and 2-phenyl-1,3-thiazolan-4-one.
Step 1: Cyanuric chloride is reacted with piperidine in the presence of a base like triethylamine to form 4,6-dipiperidino-1,3,5-triazine.
Step 2: The intermediate 4,6-dipiperidino-1,3,5-triazine is then reacted with 2-phenyl-1,3-thiazolan-4-one under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Techniques like microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazolanone moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield piperidine derivatives and phenylthiazolanone .
科学的研究の応用
3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which can be useful in treating neurological disorders.
Agriculture: Triazine derivatives are known for their herbicidal properties, and this compound may have similar applications.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes (MAO-A and MAO-B), which are involved in the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.
Pathways Involved: By inhibiting these enzymes, the compound can increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and other mood disorders.
類似化合物との比較
Similar Compounds
4,6-Dimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.
4,6-Diphenyl-1,3,5-triazine: Similar triazine core but with phenyl groups instead of piperidine.
4,6-Dimorpholino-1,3,5-triazine: Contains morpholine groups instead of piperidine
Uniqueness
3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one is unique due to its combination of piperidine and thiazolanone moieties, which confer distinct chemical and biological properties. Its potential as a monoamine oxidase inhibitor sets it apart from other triazine derivatives .
特性
分子式 |
C22H29N7OS |
|---|---|
分子量 |
439.6g/mol |
IUPAC名 |
3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H29N7OS/c30-18-16-31-19(17-10-4-1-5-11-17)29(18)26-20-23-21(27-12-6-2-7-13-27)25-22(24-20)28-14-8-3-9-15-28/h1,4-5,10-11,19H,2-3,6-9,12-16H2,(H,23,24,25,26) |
InChIキー |
BMHIHAWGPRMTDW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN3C(SCC3=O)C4=CC=CC=C4)N5CCCCC5 |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN3C(SCC3=O)C4=CC=CC=C4)N5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391214.png)
![4-Nitro-2-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391216.png)
![N-benzylidene-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B391217.png)
![2,4-Diiodo-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391218.png)
![2-Bromo-4-nitro-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391220.png)
![(5E)-5-[(4-nitrophenyl)methylidene]-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B391221.png)
![(5E)-2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B391222.png)
![3,4-Dimethoxybenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391224.png)
![N'~2~,N'~4~-bis[(4,5-dibromo-2-furyl)methylene]-3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide](/img/structure/B391225.png)


![4-(Dimethylamino)benzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391231.png)
![4-N-benzyl-6-morpholin-4-yl-2-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B391232.png)

